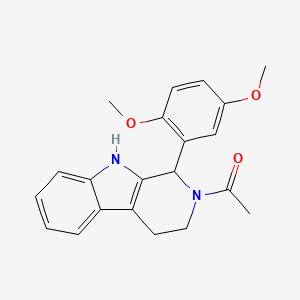
2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a naturally occurring beta-carboline alkaloid found in the seeds of Peganum harmala, a plant commonly used in traditional medicine. Harmaline has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and oncology.
Mécanisme D'action
Harmaline exerts its effects through various mechanisms, including the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Harmaline has also been shown to interact with various ion channels and receptors in the brain, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects
Harmaline has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the induction of oxidative stress, and the inhibition of cell proliferation. Harmaline has also been shown to exhibit anticonvulsant and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
Harmaline has several advantages for use in laboratory experiments, including its availability, low cost, and ease of synthesis. However, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline also has several limitations, including its toxicity and potential side effects, which must be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research on 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, including the development of novel therapeutic agents for the treatment of neurological disorders, the investigation of this compound's potential as an antitumor agent, and the exploration of this compound's effects on other biological systems, such as the immune system. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop safe and effective treatments based on its properties.
Méthodes De Synthèse
Harmaline can be synthesized through various methods, including extraction from the seeds of Peganum harmala and chemical synthesis. The chemical synthesis of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of 2,5-dimethoxyphenylacetonitrile with N,N-dimethyltryptamine followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
Harmaline has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to modulate the activity of the cerebellum, a brain region involved in motor coordination and learning. In pharmacology, this compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In oncology, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(24)23-11-10-16-15-6-4-5-7-18(15)22-20(16)21(23)17-12-14(25-2)8-9-19(17)26-3/h4-9,12,21-22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKVGSIMLMGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)OC)OC)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5232191.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)
![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)



![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)

![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)